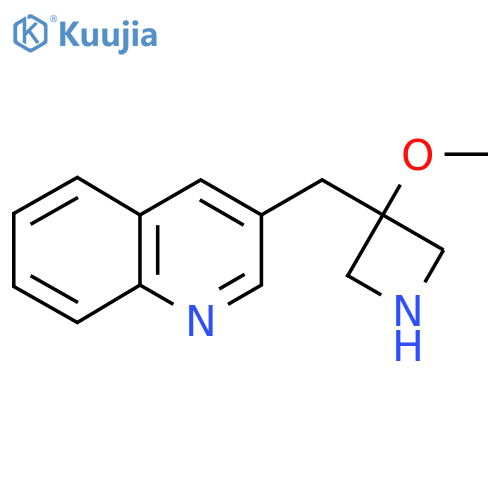Cas no 2228986-62-5 (3-(3-methoxyazetidin-3-yl)methylquinoline)

2228986-62-5 structure
商品名:3-(3-methoxyazetidin-3-yl)methylquinoline
3-(3-methoxyazetidin-3-yl)methylquinoline 化学的及び物理的性質
名前と識別子
-
- 3-(3-methoxyazetidin-3-yl)methylquinoline
- 2228986-62-5
- 3-[(3-methoxyazetidin-3-yl)methyl]quinoline
- EN300-1785618
-
- インチ: 1S/C14H16N2O/c1-17-14(9-15-10-14)7-11-6-12-4-2-3-5-13(12)16-8-11/h2-6,8,15H,7,9-10H2,1H3
- InChIKey: ZJKVIWKJAKZWGR-UHFFFAOYSA-N
- ほほえんだ: O(C)C1(CC2C=NC3C=CC=CC=3C=2)CNC1
計算された属性
- せいみつぶんしりょう: 228.126263138g/mol
- どういたいしつりょう: 228.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 265
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 34.2Ų
3-(3-methoxyazetidin-3-yl)methylquinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1785618-1.0g |
3-[(3-methoxyazetidin-3-yl)methyl]quinoline |
2228986-62-5 | 1g |
$1500.0 | 2023-06-02 | ||
| Enamine | EN300-1785618-10.0g |
3-[(3-methoxyazetidin-3-yl)methyl]quinoline |
2228986-62-5 | 10g |
$6450.0 | 2023-06-02 | ||
| Enamine | EN300-1785618-0.05g |
3-[(3-methoxyazetidin-3-yl)methyl]quinoline |
2228986-62-5 | 0.05g |
$1261.0 | 2023-09-19 | ||
| Enamine | EN300-1785618-0.1g |
3-[(3-methoxyazetidin-3-yl)methyl]quinoline |
2228986-62-5 | 0.1g |
$1320.0 | 2023-09-19 | ||
| Enamine | EN300-1785618-0.5g |
3-[(3-methoxyazetidin-3-yl)methyl]quinoline |
2228986-62-5 | 0.5g |
$1440.0 | 2023-09-19 | ||
| Enamine | EN300-1785618-2.5g |
3-[(3-methoxyazetidin-3-yl)methyl]quinoline |
2228986-62-5 | 2.5g |
$2940.0 | 2023-09-19 | ||
| Enamine | EN300-1785618-5.0g |
3-[(3-methoxyazetidin-3-yl)methyl]quinoline |
2228986-62-5 | 5g |
$4349.0 | 2023-06-02 | ||
| Enamine | EN300-1785618-5g |
3-[(3-methoxyazetidin-3-yl)methyl]quinoline |
2228986-62-5 | 5g |
$4349.0 | 2023-09-19 | ||
| Enamine | EN300-1785618-0.25g |
3-[(3-methoxyazetidin-3-yl)methyl]quinoline |
2228986-62-5 | 0.25g |
$1381.0 | 2023-09-19 | ||
| Enamine | EN300-1785618-1g |
3-[(3-methoxyazetidin-3-yl)methyl]quinoline |
2228986-62-5 | 1g |
$1500.0 | 2023-09-19 |
3-(3-methoxyazetidin-3-yl)methylquinoline 関連文献
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
2228986-62-5 (3-(3-methoxyazetidin-3-yl)methylquinoline) 関連製品
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
